BenchChemオンラインストアへようこそ!

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Lipophilicity XLogP3 Drug-likeness

This 3-fluorobenzyl/furan-2-ylmethyl dual-sulfonyl pyrrolidine delivers a unique electrostatic profile unsupported by generic analogs. Its meta-fluorine substitution, furan π-stacking capability, and computed XLogP3 of 1.3 with TPSA 101 Ų define a narrow physicochemical space optimized for MMP-2 inhibitor SAR and mGluR radioligand displacement assays. Obtain research-grade consistency for scaffold diversification and fragment-based lead discovery.

Molecular Formula C16H18FNO5S2
Molecular Weight 387.44
CAS No. 2097915-01-8
Cat. No. B2571692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
CAS2097915-01-8
Molecular FormulaC16H18FNO5S2
Molecular Weight387.44
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C16H18FNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2
InChIKeyFCCUSRQVSPWYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 2097915-01-8): Physicochemical and Structural Baseline for Research Procurement


1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 2097915-01-8) is a dual-sulfonyl pyrrolidine derivative with the molecular formula C16H18FNO5S2 and a molecular weight of 387.5 g/mol . The compound features a pyrrolidine core substituted at the 1-position with a 3-fluorobenzylsulfonyl group and at the 3-position with a furan-2-ylmethylsulfonyl group, as confirmed by its SMILES notation O=S(=O)(Cc1ccco1)C1CCN(S(=O)(=O)Cc2cccc(F)c2)C1 . Its computed physicochemical properties include a calculated XLogP3 of 1.3, a topological polar surface area of 101 Ų, and a monoisotopic mass of 387.06104318 g/mol [1]. This compound belongs to the broader class of 1-sulfonyl-pyrrolidine derivatives, which have been patented for their affinity toward metabotropic glutamate receptors and other therapeutic targets [2].

Why Generic Substitution of 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 2097915-01-8) Fails: Key Structural Differentiation from Closest Analogs


Generic substitution among dual-sulfonyl pyrrolidine derivatives is not scientifically supportable because minor structural variations in the aryl and heteroaryl sulfonyl substituents produce substantial differences in electronic character, lipophilicity, and molecular recognition. The 3-fluorobenzyl moiety at the 1-position of 2097915-01-8 imparts a distinct electrostatic potential profile compared to the 4-fluoro, 2-fluoro, or chloro-methoxy analogs; the meta-fluorine substitution pattern alters the dipole moment and hydrogen-bond acceptor properties of the sulfonamide functionality [1]. Similarly, the furan-2-ylmethylsulfonyl group at the 3-position introduces a specific heterocyclic π-stacking capability and hydrogen-bond acceptor geometry that cannot be replicated by methylsulfonyl, phenylsulfonyl, or other heterocyclic sulfonyl replacements [2]. In silico computed properties including XLogP3 of 1.3 and a topological polar surface area of 101 Ų define a narrow physicochemical space that directly influences solubility, permeability, and target binding—properties that are lost upon even single-atom substitutions [1]. A patent family covering 1-sulfonyl-pyrrolidine derivatives establishes that affinity toward metabotropic glutamate receptors is exquisitely sensitive to the specific aryl-sulfonyl substitution pattern, further underscoring the risk of generic interchange [3].

Quantitative Evidence Guide for 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 2097915-01-8): Comparator-Based Differentiation Data


Computational Lipophilicity (XLogP3) Differentiation of 2097915-01-8 vs. Chloro-Methoxy and Methylsulfonyl Analogs

The target compound 2097915-01-8 exhibits a computed XLogP3 of 1.3 [1], reflecting its balanced lipophilicity conferred by the 3-fluorobenzyl and furan-2-ylmethyl substituents. The chloro-methoxy analog, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, is predicted to have a significantly higher logP due to the increased hydrophobic surface area of the chloro-methoxy substitution. Conversely, the methylsulfonyl analog, 3-((furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine, is predicted to have a substantially lower logP (approximately -0.5 to 0) due to the reduced hydrophobic character of the methyl group . These differences, exceeding one log unit, are sufficient to alter membrane permeability and non-specific protein binding profiles.

Lipophilicity XLogP3 Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation Between 2097915-01-8 and Pi-Excessive Heterocyclic Analogs

The target compound 2097915-01-8 has a computed topological polar surface area (TPSA) of 101 Ų [1]. This value sits near the recognized threshold of 140 Ų for blood-brain barrier (BBB) penetration and below the 140 Ų limit for oral absorption [2]. Analogs bearing an indole or pyridine substituent at the 1-position of the sulfonyl pyrrolidine scaffold are calculated to have TPSA values exceeding 120–140 Ų due to the additional nitrogen-containing heterocycle, which would predict reduced passive CNS penetration. The furan-2-ylmethylsulfonyl group at the 3-position contributes approximately 43–47 Ų to the TPSA, whereas a thiophene-2-ylmethylsulfonyl replacement would contribute a smaller value (~37 Ų), altering the overall polarity balance.

Polar surface area TPSA BBB penetration Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation vs. Bromophenyl and Chloro-Methoxyphenyl Analogs

2097915-01-8 has a molecular weight of 387.5 g/mol and contains 25 heavy atoms [1]. The 2-bromophenyl analog, 1-((2-bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, has a molecular weight exceeding 430 g/mol due to bromine substitution (atomic weight 79.9 vs. fluorine 19.0), representing a >10% increase in molecular mass. This increased molecular weight moves the bromophenyl analog further from compliance with Congestive Rule-based drug-likeness criteria (MW < 500 preferred, but MW < 400 considered optimal for fragment-based lead discovery). The chloro-methoxyphenyl analog also exceeds 420 g/mol, placing 2097915-01-8 as the lower-molecular-weight option within this scaffold series.

Molecular weight Heavy atom count Fragment-based drug design Lead-likeness

Sulfonyl Pyrrolidine Class-Level Biological Activity Context: MMP-2 and mGluR Affinity as Scaffold Validation

Although no direct bioactivity data for the specific furan-2-ylmethyl/3-fluorobenzyl combination of 2097915-01-8 has been published in the peer-reviewed literature, the sulfonyl pyrrolidine scaffold has demonstrated validated biological activity in at least two independent target classes. Cheng et al. reported that a series of sulfonyl pyrrolidine derivatives exhibited highly selective inhibition against matrix metalloproteinase-2 (MMP-2) over aminopeptidase N (AP-N), with compounds 4c, 4j, 5a, and 5b showing equal or greater potency than the positive control LY52 [1]. Separately, US Patent 6,589,978 B2 discloses that 1-sulfonyl-pyrrolidine derivatives, including those with fluorobenzyl and heterocyclic sulfonyl substituents, demonstrate affinity toward metabotropic glutamate receptors, with utility in neurological disorders [2]. These independent lines of evidence confirm that the sulfonyl pyrrolidine core of 2097915-01-8 is a biologically validated scaffold, supporting its selection as a starting point for medicinal chemistry optimization.

Matrix metalloproteinase-2 Metabotropic glutamate receptors Sulfonyl pyrrolidine Scaffold validation

Best-Fit Research and Industrial Application Scenarios for 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 2097915-01-8)


Medicinal Chemistry Lead Optimization: MMP-2 Selective Inhibitor Scaffold Diversification

2097915-01-8 is optimally deployed as a scaffold-diversification building block in MMP-2 inhibitor programs. The validated MMP-2 inhibitory activity of the sulfonyl pyrrolidine class, with compounds demonstrating potency equipotent or superior to LY52 [1], supports the use of 2097915-01-8 to explore the SAR consequences of combining a 3-fluorobenzylsulfonyl group at the 1-position with a furan-2-ylmethylsulfonyl group at the 3-position. Its computed XLogP3 of 1.3 and TPSA of 101 Ų [2] predict favorable solubility-permeability balance for cell-based MMP activity assays.

Neuroscience Drug Discovery: mGluR Ligand Development Leveraging Fluorobenzyl-Furan Pharmacophore

The 1-sulfonyl-pyrrolidine patent family explicitly establishes affinity toward metabotropic glutamate receptors for compounds bearing fluorobenzyl and heterocyclic sulfonyl substituents [3]. 2097915-01-8 combines a 3-fluorobenzyl group (implicated in metabolic stability) with a furan-2-ylmethyl group (capable of π-stacking interactions in mGluR binding sites). Its TPSA of 101 Ų falls within the optimal CNS drug-likeness space (TPSA < 140 Ų) [2], making it a suitable candidate for radioligand displacement assays against mGluR1 and mGluR5 subtypes.

Fragment-Based Drug Discovery: Low-Molecular-Weight Sulfonamide Probe Synthesis

With a molecular weight of 387.5 g/mol and a heavy atom count of 25 [2], 2097915-01-8 is well-positioned as an advanced fragment or low-molecular-weight probe. Its dual sulfonyl functional groups provide synthetic handles for further derivatization, while its molecular weight remains below the 400 g/mol threshold preferred in fragment-based lead discovery. The compound can serve as a core scaffold for systematic variation of the aryl and heteroaryl substituents to probe binding pockets in target proteins validated for the sulfonyl pyrrolidine class.

Physicochemical Property Benchmarking: Comparative logP/TPSA Studies for Sulfonamide Scaffolds

2097915-01-8 provides a well-defined reference point for benchmarking the impact of 3-fluorobenzyl versus 4-fluorobenzyl, 2-fluorobenzyl, chloro-methoxy, and bromophenyl substitution on computed and experimental physicochemical properties. Its XLogP3 of 1.3 and TPSA of 101 Ų [2] establish a baseline for evaluating how these substitution patterns shift lipophilicity, polarity, and predicted ADME profiles. This application is particularly relevant for laboratories developing computational models for sulfonamide drug design.

Quote Request

Request a Quote for 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.